N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]but-2-ynamide
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Overview
Description
N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]but-2-ynamide is a compound that features a unique structure combining a cyclopropyl group, an oxadiazole ring, and a cyclopentyl group linked to a but-2-ynamide moiety. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often include the use of catalysts such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in therapeutic or toxicological outcomes .
Comparison with Similar Compounds
Similar Compounds
Pleconaril: An anti-infective agent containing an oxadiazole nucleus.
Oxolamine: An anti-inflammatory compound with an oxadiazole ring.
Prenoxdiazine: A cough suppressant featuring an oxadiazole structure.
Butalamine: A vasodilator with an oxadiazole core.
Ataluren: Used in the treatment of Duchenne muscular dystrophy, containing an oxadiazole ring.
Proxazole: An anti-tussive and anti-plasmodic agent with an oxadiazole nucleus.
Uniqueness
N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]but-2-ynamide is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and a cyclopentyl group linked to a but-2-ynamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-5-11(18)16-14(8-3-4-9-14)13-15-12(19-17-13)10-6-7-10/h10H,3-4,6-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMVWJMMLUGBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCCC1)C2=NOC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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